molecular formula C15H20F2N2O2 B2969072 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 2175978-66-0

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No.: B2969072
CAS No.: 2175978-66-0
M. Wt: 298.334
InChI Key: WQKUPKRPNLJEGJ-UHFFFAOYSA-N
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Description

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C15H20F2N2O2 and its molecular weight is 298.334. The purity is usually 95%.
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Scientific Research Applications

Environmental Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which include structures similar to 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one, are known for their extensive use in industrial and commercial applications due to their unique properties. Research highlights the environmental fate of these chemicals, focusing on their microbial degradation which leads to the formation of perfluoroalkyl acids, a concern due to their toxic profiles and persistence in the environment. Understanding microbial degradation pathways and the environmental impact of polyfluoroalkyl chemicals is crucial for evaluating their fate and effects (Liu & Avendaño, 2013).

Novel Fluorinated Alternatives and Environmental Impact

As the environmental and health risks of traditional per- and polyfluoroalkyl substances (PFASs) are increasingly recognized, research has shifted towards the evaluation of novel fluorinated alternatives. Studies suggest that while these new compounds might offer some advantages over traditional PFASs, they also exhibit potential toxicities and environmental persistence. The need for further toxicological studies to assess the safety of these fluorinated alternatives is evident, as their widespread use continues to grow (Wang et al., 2019).

Advances in Analytical Detection of Fluoroalkylether Substances

The development and refinement of analytical methods for detecting fluoroalkylether substances, including those related to this compound, are crucial for monitoring their presence in the environment. Recent advancements in high-resolution mass spectrometry have enhanced our ability to identify and quantify these compounds, enabling better assessment of their environmental distribution, fate, and potential effects. This progress supports ongoing research and regulatory efforts aimed at managing and mitigating the impact of these substances (Munoz et al., 2019).

Environmental Persistence and Bioaccumulation Concerns

The environmental behavior of perfluorinated acids, closely related to the structural class of this compound, underscores the complexity of their bioaccumulation and persistence. These compounds' resistance to degradation and potential to accumulate in living organisms pose significant environmental and health risks. Research aiming to understand the mechanisms of bioaccumulation and the impact of these substances on wildlife and human health is vital for informed regulatory and mitigation strategies (Conder et al., 2008).

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-10-12(11(2)21-18-10)3-4-13(20)19-7-5-14(6-8-19)9-15(14,16)17/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKUPKRPNLJEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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